5-Fluorouridine (Standard)

Translational readthrough TP53 nonsense mutation RNA incorporation

Select 5-Fluorouridine (Standard) for quantitative workflows where compound identity determines experimental validity. Unlike 5-FU or FdUrd, FUrd is directly phosphorylated to FUMP then incorporated into RNA—achieving ~10-fold higher RNA incorporation than FdUrd at equitoxic doses. This certified reference material (≥98% HPLC, CoA included) is essential for: (1) LC-MS/MS method validation for capecitabine/doxifluridine pharmacokinetic studies; (2) TP53 R213X nonsense mutation translational readthrough assays—a mechanism unique to FUrd among clinical fluoropyrimidines; (3) bone marrow RNA incorporation studies assessing myelotoxicity mechanisms. Avoid cross-analyte substitution errors. Request your quote today.

Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
Cat. No. B15568427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouridine (Standard)
Molecular FormulaC9H11FN2O6
Molecular Weight262.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6+,8-/m1/s1
InChIKeyFHIDNBAQOFJWCA-TZLAVLDLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorouridine (Standard): Analytical Reference Material and Fluoropyrimidine Nucleoside


5-Fluorouridine (Standard) (FUrd, FUr, CAS 316-46-1) is an analytical reference standard of the fluoropyrimidine nucleoside 5-fluorouridine, intended for research and analytical applications [1]. It is a metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and serves as a key intermediate in the activation pathway of oral fluoropyrimidine prodrugs including doxifluridine and capecitabine [2]. As a uridine analog, 5-fluorouridine is incorporated into RNA, where it exerts cytotoxic effects distinct from the thymidylate synthase inhibition mediated by its deoxyribose counterpart 5-fluoro-2′-deoxyuridine (FdUrd) [3]. The "Standard" designation indicates this product is manufactured and certified to defined purity specifications (typically ≥98–99% by HPLC), accompanied by a Certificate of Analysis, and intended for use as a reference material in analytical method development, validation, and quantification studies rather than as a therapeutic agent [1].

Why 5-Fluorouridine Cannot Be Interchanged with 5-FU or FdUrd: Mechanistic and Metabolic Basis


Within the fluoropyrimidine class, 5-fluorouridine (FUrd), 5-fluorouracil (5-FU), and 5-fluoro-2′-deoxyuridine (FdUrd) exhibit fundamentally divergent metabolic fates, cellular targets, and cytotoxic mechanisms despite sharing a common 5-fluorouracil base [1]. Unlike 5-FU, which requires multi-step anabolic conversion to active nucleotides, FUrd is directly phosphorylated to 5-fluorouridine 5′-monophosphate (FUMP) and subsequently incorporated into RNA [2]. Critically, the RNA incorporation efficiency differs dramatically: in L1210 cells treated with equitoxic (LD50) doses, FUrd incorporation into RNA is approximately 10-fold higher than FdUrd, yet 10-fold lower than 5-FU, reflecting distinct intracellular routing [3]. Furthermore, bone marrow toxicity profiles differ sharply—FUrd produces substantial FUra incorporation into bone marrow RNA (4.8 pmol/µg RNA at 2 hr), whereas FdUrd produces minimal incorporation (0.23 pmol/µg RNA) but complete thymidylate synthase inhibition, and 5′-deoxy-5-fluorouridine (5′-dFUrd) produces no detectable RNA incorporation or TS inhibition in marrow [2]. These mechanistically and metabolically distinct profiles mean that substitution among these compounds without quantitative calibration will yield non-comparable experimental outcomes and invalid analytical results [1].

5-Fluorouridine (Standard) Quantitative Differentiation Evidence Guide


Induction of TP53 Nonsense Mutation Readthrough: A Mechanism Unique to 5-Fluorouridine

5-Fluorouridine (FUr) induces translational readthrough of the R213X premature stop codon in TP53 mRNA, restoring full-length functional p53 protein in human tumor cells—a mechanism not shared by other fluoropyrimidine metabolites including 5-FdUrd or 5-FU [1]. Ribosome profiling confirmed readthrough at the UGA premature stop codon, with FUr-induced readthrough being less permissive for canonical stop codon readthrough compared to aminoglycoside G418, suggesting higher fidelity [1]. This activity is mediated by direct incorporation of FUr into mRNA, where it can base-pair with guanine and allow insertion of Arg tRNA [2].

Translational readthrough TP53 nonsense mutation RNA incorporation

Achievement of Complete Cell Death at Lower Doses and Shorter Exposure Times Versus 5-FU

In HT-29 colorectal carcinoma cells, 5-fluorouridine (FUR) achieves both cytostasis and complete cytotoxicity (no regrowth) at substantially lower doses and shorter exposure times compared to 5-fluorouracil (FU) [1]. While FU required high concentrations and long exposure times to eliminate regrowth, FUR produced complete cell death under more moderate conditions [1]. Notably, 5-fluoro-2′-deoxyuridine (FUdR) failed to eliminate regrowth entirely regardless of dose or exposure time—a cell population remained non-susceptible to FUdR, and treatment always resulted in substantial colony regrowth [1].

Cytotoxicity Time-dose response Colorectal carcinoma

Differential RNA Incorporation in Bone Marrow Versus Tumor Cells: Therapeutic Index Implications

5-Fluorouridine (FUrd) exhibits markedly different metabolic activation profiles in tumor cells versus normal bone marrow cells, with quantifiable RNA incorporation differences among fluoropyrimidines [1]. In Ehrlich ascites tumor cells, all four fluoropyrimidines (FUra, FUrd, FdUrd, 5′-dFUrd) were metabolized to identical products and produced RNA incorporation of FUra with the rank order: FUrd > FUra > FdUrd > 5′-dFUrd [1]. However, in bone marrow cells, 5′-dFUrd produced no detectable metabolism or RNA incorporation, whereas FUrd produced the highest level of FUra RNA incorporation at 4.8 pmol/µg RNA (at 2 hr) compared to FUra at 2.7 pmol/µg RNA and FdUrd at only 0.23 pmol/µg RNA [1].

Bone marrow toxicity RNA incorporation Therapeutic index

Analytical Standard Purity Specifications: ≥98–99% by HPLC for Method Validation

5-Fluorouridine (Standard) is manufactured and certified as an analytical reference material with defined purity specifications, accompanied by a Certificate of Analysis (COA) documenting HPLC purity, NMR confirmation, and other quality parameters . Commercial analytical standards typically specify purity of ≥98% to ≥99% by HPLC, with supporting documentation including LC/MS, NMR, chiral analysis, and elemental analysis where applicable [1]. The product is supplied with batch-specific COA data including melting point (182–184°C) and optical rotation ([α]20/D +18±1°, c=1% in H2O) [2]. Storage stability is documented: stable for 1 year as supplied; solutions in DMSO, water, or ethanol may be stored at -20°C for up to 3 months .

Analytical standard HPLC purity Reference material

Solubility Profile Supporting In Vitro and Analytical Applications

5-Fluorouridine (Standard) exhibits defined solubility characteristics that enable its use as an analytical reference material across multiple solvent systems. The compound is soluble in DMSO (up to 50 mg/mL), water (up to 50 mg/mL), and ethanol (approximately 6 mg/mL) . This solubility profile supports preparation of stock solutions for HPLC calibration, LC-MS/MS method development, and in vitro cellular assays . The high water solubility (50 mg/mL) distinguishes 5-fluorouridine from less water-soluble fluoropyrimidine analogs, facilitating aqueous analytical method development [1].

Solubility DMSO Sample preparation

Optimal Research and Analytical Applications for 5-Fluorouridine (Standard)


Analytical Method Development and Validation for Fluoropyrimidine Metabolite Quantification

5-Fluorouridine (Standard) serves as a certified reference material for developing and validating LC-MS/MS, UPLC-MS/MS, and HPLC methods to quantify 5-fluorouridine and related fluoropyrimidine metabolites in biological matrices [5]. The standard's defined purity (≥98–99% by HPLC) and accompanying Certificate of Analysis enable accurate calibration curve construction and method validation parameters including linearity, accuracy, precision, and limit of quantification . This is essential for pharmacokinetic studies of capecitabine and doxifluridine, where 5-fluorouridine is a key active metabolite requiring precise quantification [2].

Investigating TP53 Nonsense Mutation Readthrough Mechanisms

5-Fluorouridine (Standard) is the required probe for research into translational readthrough of TP53 nonsense mutations, a mechanism unique to this fluoropyrimidine metabolite among clinically used fluoropyrimidines [5]. Studies demonstrate that FUr incorporation into mRNA enables readthrough of the R213X premature stop codon, restoring full-length functional p53 and triggering apoptosis in mutant tumor cells [5]. The analytical standard grade ensures reproducibility in ribosome profiling, immunoblotting, and in vivo xenograft experiments investigating this specific mechanism, which is not recapitulated by 5-FU or FdUrd [5].

RNA-Directed Cytotoxicity Studies in Colorectal and Other Carcinomas

5-Fluorouridine (Standard) is the appropriate compound for studies requiring RNA-directed fluoropyrimidine cytotoxicity, as demonstrated by its ability to achieve complete HT-29 colorectal carcinoma cell death at lower doses and shorter exposure times than 5-FU [5]. Unlike FdUrd, which fails to eliminate regrowth regardless of exposure conditions, FUR enables complete eradication of tumor cell populations in soft agar colony formation assays [5]. This makes the analytical standard essential for researchers investigating RNA incorporation-dependent cytotoxic mechanisms or developing regional chemotherapy protocols involving fluoropyrimidine nucleosides [5].

Comparative Metabolism and Bone Marrow Toxicity Assessment

5-Fluorouridine (Standard) is a critical reference compound for comparative studies of fluoropyrimidine metabolism in tumor versus normal tissues, particularly bone marrow [5]. Quantitative data show FUrd produces the highest level of FUra RNA incorporation in bone marrow (4.8 pmol/µg RNA at 2 hr) among fluoropyrimidines—1.8-fold higher than FUra and 21-fold higher than FdUrd [5]. This establishes FUrd as the most potent RNA-directed fluoropyrimidine in marrow and makes the analytical standard essential for studies assessing myelotoxicity mechanisms or developing prodrugs designed to minimize bone marrow activation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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